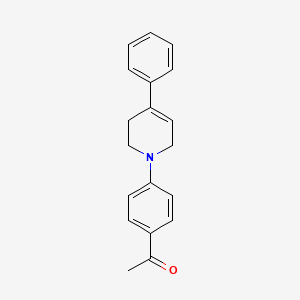
Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetophenone moiety attached to a tetrahydropyridine ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method allows for the formation of the acetophenone derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aromatic structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways and influencing cellular functions.
類似化合物との比較
Similar Compounds
Acetophenone: The simplest aromatic ketone with a similar structure but lacking the tetrahydropyridine and phenyl substitutions.
4’-tert-Butylacetophenone: Another derivative of acetophenone with a tert-butyl group instead of the tetrahydropyridine and phenyl groups.
Uniqueness
Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
102489-44-1 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H19NO/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-11H,12-14H2,1H3 |
InChIキー |
FZUDWKDGMVBWFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(=CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


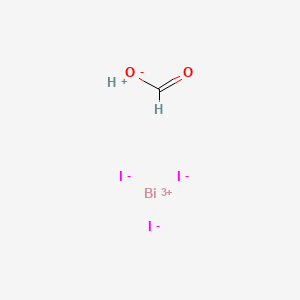
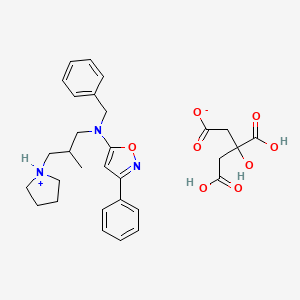

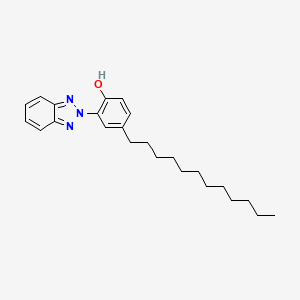
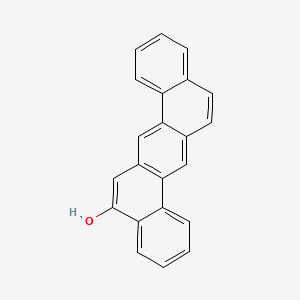
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

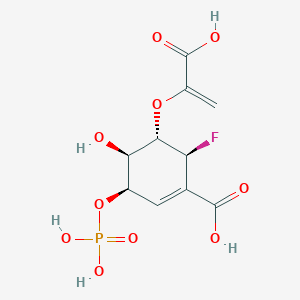
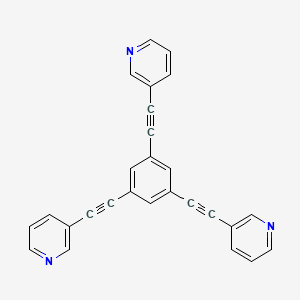
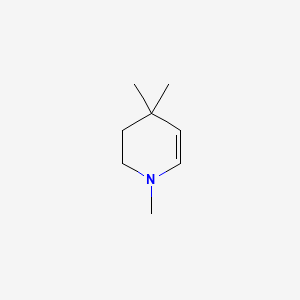
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
